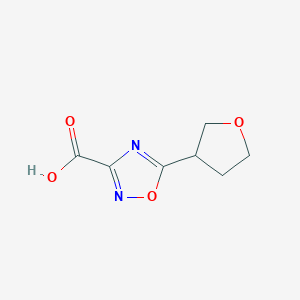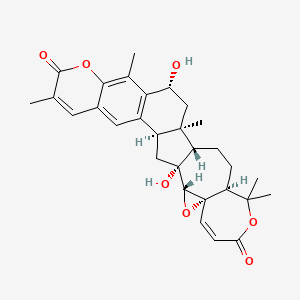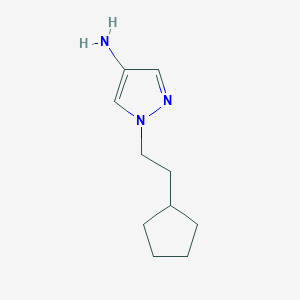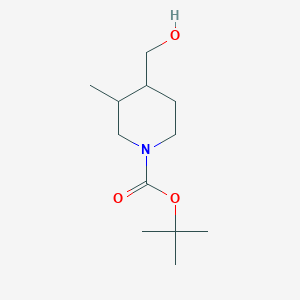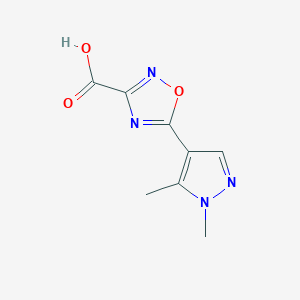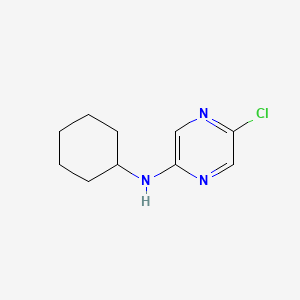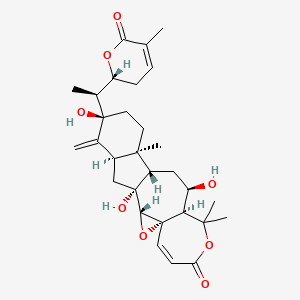
Longipedlactone I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Longipedlactone I is a novel triterpene dilactone isolated from the leaves and stems of Kadsura longipedunculata (Schisandraceae). . These compounds have garnered significant interest due to their unique structures and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The isolation of Longipedlactone I involves extraction from the plant Kadsura longipedunculata. The process typically includes:
Extraction: The leaves and stems of the plant are dried and powdered, followed by extraction with organic solvents such as methanol or ethanol.
Fractionation: The crude extract is then subjected to various chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to separate the different compounds.
Purification: Further purification is achieved through recrystallization or preparative HPLC to obtain pure this compound.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most of the available compound is obtained through extraction from natural sources.
Análisis De Reacciones Químicas
Types of Reactions: Longipedlactone I undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound .
Aplicaciones Científicas De Investigación
Longipedlactone I has shown potential in various scientific research applications, including:
Chemistry: Its unique structure makes it an interesting subject for structural and synthetic studies.
Mecanismo De Acción
The exact mechanism of action of Longipedlactone I is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, it has shown cytotoxic activity, which may involve the induction of apoptosis or inhibition of cell proliferation in cancer cells .
Comparación Con Compuestos Similares
Longipedlactone A: Another triterpene dilactone from the same group, with similar cytotoxic properties.
Longipedlactone B: Exhibits similar structural features and biological activities.
Longipedlactone C: Known for its unique skeleton and potential biological activities.
Uniqueness: Longipedlactone I stands out due to its specific structural arrangement and the significant cytotoxic activity it exhibits against various cancer cell lines. This makes it a valuable compound for further research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C30H40O8 |
|---|---|
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
(1R,2R,4S,10S,11R,13S,14R,17R,19R)-1,11,17-trihydroxy-9,9,14-trimethyl-18-methylidene-17-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-3,8-dioxapentacyclo[11.7.0.02,4.04,10.014,19]icos-5-en-7-one |
InChI |
InChI=1S/C30H40O8/c1-15-7-8-20(36-24(15)33)17(3)28(34)12-11-27(6)18(16(28)2)14-29(35)21(27)13-19(31)23-26(4,5)37-22(32)9-10-30(23)25(29)38-30/h7,9-10,17-21,23,25,31,34-35H,2,8,11-14H2,1,3-6H3/t17-,18-,19+,20+,21-,23-,25+,27+,28-,29+,30-/m0/s1 |
Clave InChI |
UXMLFMZVVWDUFA-XPVDLBESSA-N |
SMILES isomérico |
CC1=CC[C@@H](OC1=O)[C@H](C)[C@@]2(CC[C@]3([C@@H]4C[C@H]([C@@H]5[C@@]6(C=CC(=O)OC5(C)C)[C@@H]([C@]4(C[C@H]3C2=C)O)O6)O)C)O |
SMILES canónico |
CC1=CCC(OC1=O)C(C)C2(CCC3(C4CC(C5C(OC(=O)C=CC56C(C4(CC3C2=C)O)O6)(C)C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13073747.png)
![Racemic-(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13073750.png)
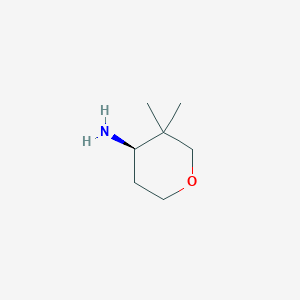
![Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13073762.png)
![1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine](/img/structure/B13073768.png)
![2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid](/img/structure/B13073772.png)
